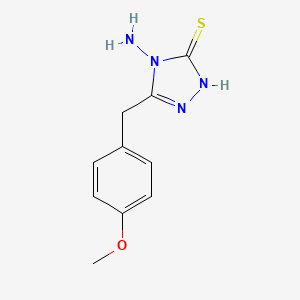

4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol

Description

4-Amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by a 1,2,4-triazole core substituted with an amino group at position 4, a 4-methoxybenzyl group at position 5, and a thiol group at position 2. This compound is synthesized via condensation reactions between 4-methoxybenzaldehyde and hydrazine derivatives, followed by cyclization under acidic or basic conditions .

Properties

IUPAC Name |

4-amino-3-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4OS/c1-15-8-4-2-7(3-5-8)6-9-12-13-10(16)14(9)11/h2-5H,6,11H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGVZQCLIGREBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356402 | |

| Record name | 4-Amino-5-[(4-methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93073-14-4 | |

| Record name | 4-Amino-5-[(4-methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-methoxybenzyl chloride with thiocarbohydrazide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

3.1. Thiol Reactions

The thiol group in this compound makes it susceptible to various nucleophilic substitution reactions:

- Formation of Disulfides : Reaction with oxidizing agents can lead to the formation of disulfides, which can be useful in modifying the compound for enhanced stability or activity.

- Nucleophilic Attack : The thiol can act as a nucleophile in reactions with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of thioesters or other derivatives.

3.2. Schiff Base Formation

The amino group can react with aldehydes or ketones to form Schiff bases, which are important intermediates in organic synthesis:This reaction can be catalyzed under acidic or basic conditions and is reversible.

3.3. Biological Activity Assessment

Research has shown that derivatives of this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds similar to 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol have been tested against various bacterial strains, showing promising results in inhibiting growth.

- Antitubercular Properties : Some derivatives have demonstrated activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis.

4.1. Yield and Characterization

The synthesis of this compound typically yields around 70% to 90%, depending on the specific conditions used during synthesis. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure.

4.2. Biological Activity Table

| Compound | Activity Type | Concentration (µg/mL) | Reference |

|---|---|---|---|

| 1 | Antimicrobial | 5.5 | |

| 2 | Antitubercular | 11 | |

| 3 | Antifungal | Varies |

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of triazole derivatives, including 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol. For instance:

- A study evaluated several derivatives of 1,2,4-triazole-3-thiols for their antimicrobial efficacy against strains such as Escherichia coli and Staphylococcus aureus. The results indicated that these compounds exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) in the range of 31.25 to 62.5 μg/mL .

Anti-Tubercular Activity

The compound has also shown promise in anti-tubercular applications. Research indicated that derivatives of triazoles can effectively target Mycobacterium tuberculosis, with some compounds displaying anti-TB activity at concentrations as low as 5.5 μg/mL against standard and multi-drug-resistant strains .

Diuretic Effects

Another notable application is in diuretic activity. Studies have reported that certain derivatives exhibit both diuretic and antidiuretic effects, suggesting their potential use in managing fluid balance disorders. The introduction of specific substituents into the triazole structure was found to enhance diuretic efficacy .

Table 1: Summary of Biological Activities

| Compound | Activity Type | MIC (μg/mL) | Target Organisms |

|---|---|---|---|

| 1 | Antimicrobial | 31.25 - 62.5 | E. coli, S. aureus, P. aeruginosa |

| 2 | Anti-TB | 5.5 | Mycobacterium tuberculosis |

| 3 | Diuretic | Varies | Kidney function |

The structure of triazole compounds significantly influences their biological activity. Modifications at specific positions can enhance or diminish their efficacy against target organisms. For example, the presence of a methoxy group on the benzyl moiety has been linked to improved antimicrobial properties .

Mechanism of Action

The mechanism of action of 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

- Amino Group Impact: The amino group in the target compound enhances hydrogen bonding and enzyme interaction, improving antimicrobial activity compared to ethyl or phenyl substituents .

- Methoxybenzyl vs.

- Thiol Group : The -SH group facilitates metal coordination and redox activity, critical for applications in catalysis and medicinal chemistry .

Insights :

Antimicrobial Activity

- The target compound exhibits broad-spectrum antimicrobial activity (MIC: 16–32 µg/mL against S. aureus and E. coli), outperforming ethyl-substituted analogues but less potent than halogenated derivatives .

- 5-(3-Ethoxyphenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol shows superior antifungal activity against C. albicans (MIC: 8 µg/mL) due to its electron-donating ethoxy group .

Anticancer Potential

- Chlorinated derivatives (e.g., 4-((3,4-dichlorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol) demonstrate significant cytotoxicity against HeLa cells (IC₅₀: 12 µM) via apoptosis induction .

Physicochemical Properties

Table 3: Solubility and Stability

| Compound | Solubility (mg/mL) | LogP | Thermal Stability (°C) | |

|---|---|---|---|---|

| Target Compound | 1.2 (H₂O) | 2.1 | 180–185 | |

| 4-Ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol | 0.8 (H₂O) | 2.8 | 190–195 | |

| 5-(4-Methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 0.5 (H₂O) | 3.2 | 200–205 |

Trends :

- Amino Group: Increases aqueous solubility compared to ethyl or phenyl groups.

- LogP Values : Higher lipophilicity in ethyl- and phenyl-substituted derivatives enhances membrane permeability but reduces solubility .

Biological Activity

The compound 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article delves into the synthesis, characterization, and biological activities of this compound, supported by relevant case studies and research findings.

Synthesis Methodology

The synthesis of This compound typically involves the reaction of 4-amino-1,2,4-triazole with appropriate benzyl derivatives. The general procedure includes:

- Formation of Thioester : The initial step often involves converting substituted organic acids into thioesters.

- Nucleophilic Attack : A nucleophilic attack by hydrazine on the thioester leads to the formation of the desired triazole derivative.

- Purification : The final product is purified through recrystallization from suitable solvents like ethanol.

Characterization techniques such as NMR , FTIR , and mass spectrometry confirm the structure of synthesized compounds. For instance, the molecular formula for this compound is with a molecular weight of approximately 266.32 g/mol.

Characterization Data

| Technique | Observations |

|---|---|

| NMR (1H) | Signals corresponding to aromatic protons and thiol group. |

| FTIR | Key peaks at 3250 cm (N-H stretch), 1557 cm (C=C stretch). |

| Mass Spectrometry | m/z values confirming molecular structure. |

Antifungal Activity

Research indicates that derivatives of 4-amino-1,2,4-triazole exhibit significant antifungal properties. In a study evaluating various triazole derivatives against fungal strains such as Aspergillus flavus and Aspergillus niger, the compound demonstrated notable activity:

- Minimum Inhibitory Concentration (MIC) values were determined for several derivatives.

- The presence of a naphthyl group at specific positions enhanced antifungal activity due to structural similarities with known antifungal agents like terbinafine .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In vitro assays have demonstrated its effectiveness against a range of bacterial strains:

- It exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

- The mechanism appears to involve interference with bacterial cell wall synthesis or enzyme inhibition .

Anticancer Properties

Recent studies have explored the anticancer potential of triazole derivatives, including this compound:

- In vitro tests on various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound can induce cytotoxic effects at specific concentrations.

- The IC50 values indicate a concentration-dependent response in cell viability assays .

Case Studies

-

Antifungal Evaluation : A series of experiments conducted on synthesized triazole derivatives showed that compounds with methoxy substitutions had enhanced antifungal activity compared to unsubstituted analogs.

Compound Name Fungal Strain Tested MIC (µg/mL) 4-amino-5-(4-methoxybenzyl)-triazole Aspergillus flavus 10 4-amino-5-benzyl-triazole Aspergillus niger 15 -

Antimicrobial Activity Assessment : A comparative study highlighted that triazole compounds showed significant antibacterial effects, particularly against Gram-positive bacteria.

Bacterial Strain Compound Zone of Inhibition (mm) Staphylococcus aureus 4-amino-5-(4-methoxybenzyl)-triazole 20 Escherichia coli 4-amino-5-benzyl-triazole 15

Q & A

Q. What are the standard synthetic routes for 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol, and how is purity confirmed?

The synthesis typically involves cyclization of thiocarbazide precursors under basic or acidic conditions. For example, condensation of 4-methoxybenzyl-substituted hydrazine derivatives with carbon disulfide or thiosemicarbazides can yield the triazole-thiol core. Purity is confirmed via:

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- FTIR spectroscopy : Identification of thiol (-SH) stretch (~2550 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹). Loss of S-H stretch in metal complexes confirms deprotonation and coordination .

- UV-Vis spectroscopy : π→π* transitions in the triazole ring (200–300 nm) and ligand-to-metal charge transfer (LMCT) bands in complexes .

- ¹H/¹³C NMR : Distinct signals for the methoxybenzyl group (δ ~3.8 ppm for OCH₃ and δ ~4.5 ppm for benzyl CH₂) and triazole protons .

Advanced Research Questions

Q. How do researchers design experiments to study its coordination behavior with transition metals?

Experimental design involves:

- Solvent selection : Alcoholic media (ethanol/methanol) to dissolve both ligand and metal salts (e.g., NiCl₂, CuSO₄) .

- Stoichiometric control : Molar ratios (1:1 or 1:2 metal:ligand) to optimize complex formation, monitored via Job’s method .

- Characterization :

- Microelemental analysis to confirm metal incorporation.

- Magnetic susceptibility and UV-Vis d-d transitions (e.g., Cu(II) complexes show bands at ~600 nm for square planar geometry) .

Q. How can contradictory data in antiradical activity assays (e.g., DPPH scavenging) be analyzed?

Discrepancies may arise due to:

- Concentration dependence : Activity often decreases nonlinearly (e.g., 88.89% at 1×10⁻³ M vs. 53.78% at 1×10⁻⁴ M in analogous thiophene derivatives) .

- Structural modifications : Substituents like 2-hydroxybenzylidene enhance activity, while 4-fluorobenzylidene reduces it. SAR studies should compare IC₅₀ values across derivatives .

- Assay conditions : Standardize incubation time (30 min at 25°C) and solvent (DMSO/methanol ratio) to minimize variability .

Q. What methodological considerations apply to microwave-assisted synthesis of triazole-thiol derivatives?

- Reaction optimization : Microwave irradiation (e.g., 100–150 W) reduces reaction time from hours to minutes vs. conventional heating .

- Yield improvement : Higher purity (>95%) is achievable due to reduced side reactions.

- Scalability : Use sealed vessels with controlled pressure to prevent volatile solvent loss .

Q. How can computational methods enhance understanding of its free radical scavenging mechanism?

- DFT calculations : Predict reactive sites (e.g., thiol group) via Fukui indices or HOMO-LUMO gaps .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes involved in oxidative stress) to guide SAR .

Q. What strategies are used to develop electrochemical sensors based on triazole-thiol derivatives?

- Electrode modification : Immobilize the compound on carbon paste or gold electrodes via thiol-gold interactions.

- Hybrid materials : Incorporate into silsesquioxane frameworks or polymer matrices to enhance conductivity and stability .

- Voltammetric detection : Monitor redox peaks (e.g., oxidation of -SH to -S-S-) for sensing applications (e.g., nitrite detection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.